

# Aniline: A Comprehensive Technical Guide to its Structure, Properties, and Reactivity

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**Aniline** ( $C_6H_5NH_2$ ), the simplest aromatic amine, is a cornerstone of modern organic synthesis and a critical building block in numerous industries, including pharmaceuticals, dyes, and polymers.[1][2] Its unique electronic structure, arising from the interplay between the amino group and the aromatic ring, dictates its physical properties and chemical reactivity. This guide provides an in-depth examination of **aniline**'s molecular structure, physicochemical properties, and diverse reactivity, supplemented with detailed experimental protocols and data presented for clarity and practical application.

## Structure and Bonding

**Aniline** consists of a phenyl group attached to an amino group.[2] The nitrogen atom's lone pair of electrons is delocalized into the benzene ring's  $\pi$ -system, which significantly influences the molecule's geometry and electronic properties.[3] This delocalization results in a partial  $\pi$ -bond character between the carbon and nitrogen atoms.

The C-N bond length in **aniline** is approximately 1.41 Å, which is shorter than the typical C-N single bond length of 1.47 Å found in aliphatic amines like cyclohexylamine, indicating this partial double bond character.[4] The geometry of the amino group is slightly pyramidalized, with the nitrogen hybridization existing in a state between  $sp^2$  and  $sp^3$ . [4]

aniline

res1

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Caption: Resonance delocalization in **aniline**.

**Table 1: Structural Parameters of Aniline**

Parameter	Value	Reference
C-N Bond Length	1.41 Å	[4]
Pyramidalization Angle <sup>1</sup>	142.5°	[4]
C-N Bond Length (Cyclohexylamine)	1.47 Å	[4]
C-N Bond Length (2,4,6- trinitroaniline)	1.34 Å	[4]
C-N Bond Length (3- methylaniline)	1.44 Å	[4]

<sup>1</sup>Angle between the C-N bond and the bisector of the H-N-H angle.

## Physicochemical Properties

Freshly purified **aniline** is a colorless to pale yellow, oily liquid with a characteristic fishy odor. [1][5] It darkens upon exposure to air and light due to the formation of oxidized, colored impurities. [2][4]

**Table 2: Physical Properties of Aniline**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow oily liquid	[1][2][5]
Odor	Characteristic fishy, amine-like	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub>	[1]
Molar Mass	93.13 g/mol	-
Density	1.022 g/cm <sup>3</sup>	[6]
Melting Point	-6.3 °C	[1][4]
Boiling Point	184.1 °C	[1][4][6]
Solubility	Slightly soluble in water; miscible with most organic solvents (e.g., alcohol, ether, benzene)	[1][5][6]
pKa of Conjugate Acid (Anilinium ion)	~4.6	[1][4][7]
Refractive Index (nD at 20 °C)	1.586	[6]

## Basicity

**Aniline** is a weak base. Aromatic amines are generally much weaker bases than aliphatic amines.[3][4] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic  $\pi$ -system, making them less available for protonation.[2][3]

**Aniline** reacts with strong acids to form the anilinium ion (C<sub>6</sub>H<sub>5</sub>NH<sub>3</sub><sup>+</sup>).[4] The pKa of the anilinium ion is approximately 4.6.[4][7]

## Spectroscopic Data

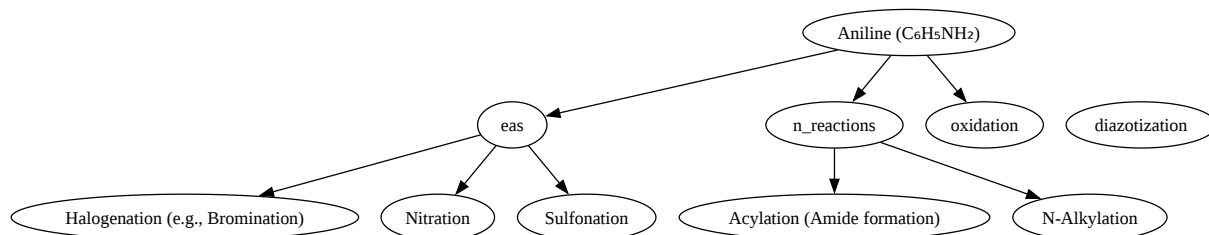
Spectroscopic analysis is crucial for the identification and characterization of **aniline**.

Table 3: Spectroscopic Data for **Aniline**

Technique	Key Absorptions / Signals	Reference(s)
UV-Vis (in Ethanol)	$\lambda_{\text{max}} \approx 230 \text{ nm}$ and $280 \text{ nm}$	[8]
Infrared (IR)	$\sim 3442, 3360 \text{ cm}^{-1}$ (N-H asymmetric & symmetric stretch) $\sim 1619 \text{ cm}^{-1}$ (N-H bend) $\sim 1281 \text{ cm}^{-1}$ (Aromatic C-N stretch)	
$^1\text{H}$ NMR (in $\text{CDCl}_3$ )	$\delta \approx 7.14 \text{ ppm}$ (t, 2H, meta-H) $\delta \approx 6.74 \text{ ppm}$ (t, 1H, para-H) $\delta \approx 6.66 \text{ ppm}$ (d, 2H, ortho-H) $\delta \approx 3.53 \text{ ppm}$ (s, 2H, $\text{NH}_2$ )	[9]
$^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )	$\delta \approx 146.6 \text{ ppm}$ (C-N) $\delta \approx 129.4 \text{ ppm}$ (meta-C) $\delta \approx 118.8 \text{ ppm}$ (para-C) $\delta \approx 115.2 \text{ ppm}$ (ortho-C)	[10]

## Reactivity and Reaction Mechanisms

The amino group ( $-\text{NH}_2$ ) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[11][12] This high reactivity is due to the donation of the nitrogen's lone pair into the ring, increasing electron density at the ortho and para positions.[12][13]



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Caption: Major reactivity pathways of **aniline**.

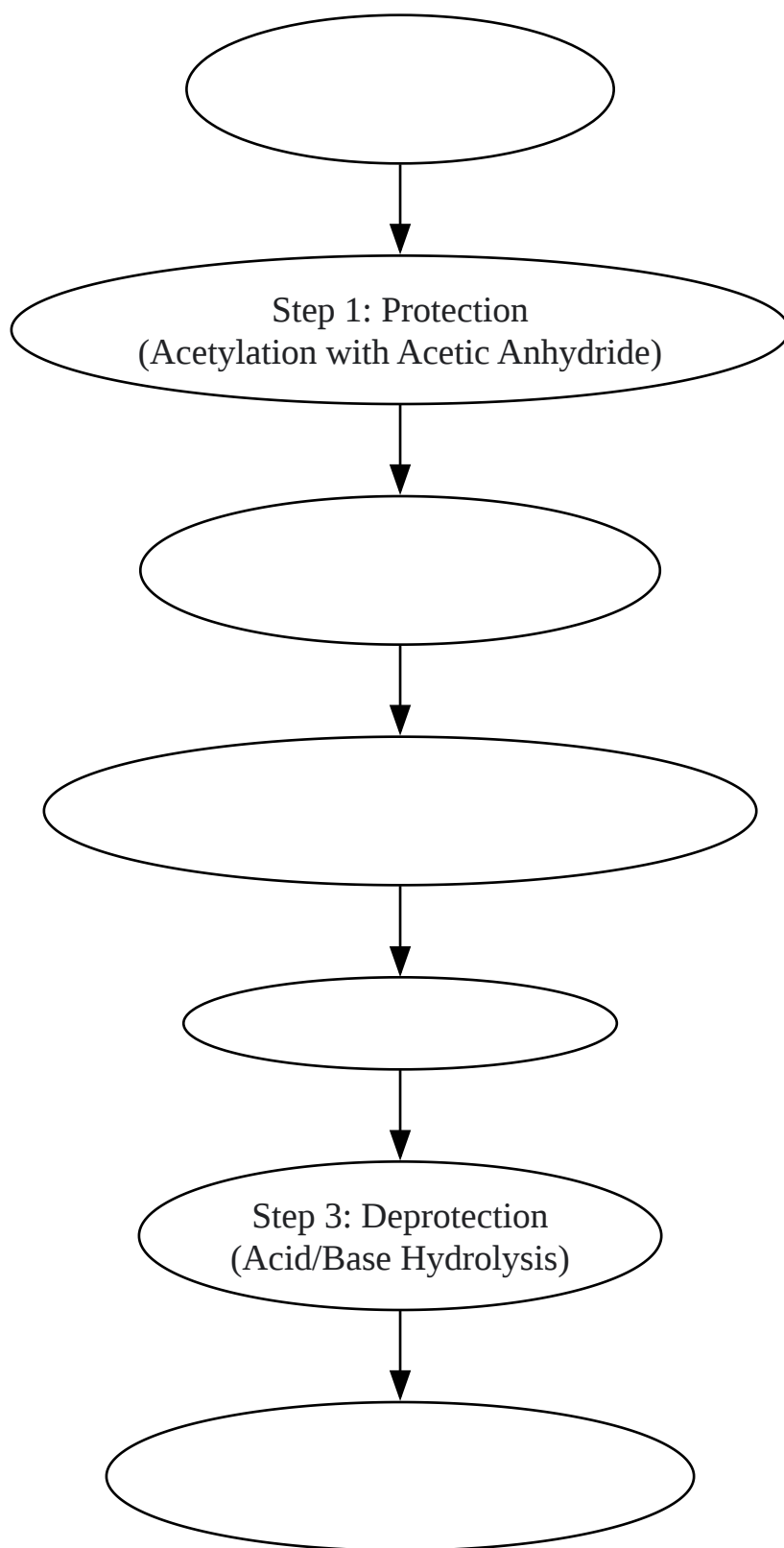
## Electrophilic Aromatic Substitution

**Aniline**'s high reactivity makes it highly susceptible to electrophilic attack.<sup>[13]</sup>

- Halogenation: **Aniline** reacts rapidly with bromine water at room temperature to form a white precipitate of 2,4,6-tribromo**aniline**. The reaction is so facile that it is difficult to stop at monosubstitution.<sup>[4]</sup>
- Nitration: Direct nitration of **aniline** with a mixture of concentrated nitric and sulfuric acids is complex. The strongly acidic conditions protonate the amino group to form the anilinium ion, which is a meta-directing deactivator. This leads to a mixture of ortho, meta, and para products, along with significant oxidation and tar formation.<sup>[12][13]</sup>
- Sulfonation: Reaction with concentrated sulfuric acid at 180 °C produces sulfanilic acid (p-aminobenzenesulfonic acid).<sup>[4]</sup>
- Friedel-Crafts Reactions: **Aniline** does not undergo Friedel-Crafts alkylation or acylation. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ), forming a complex that deactivates the ring towards electrophilic attack.

## Controlling Reactivity: The Acyl Protecting Group

To overcome the issues of polysubstitution and unwanted side reactions, the high reactivity of the amino group can be moderated by converting it to an acetamido group ( $-\text{NHCOCH}_3$ ) via acetylation.<sup>[13]</sup> This is a common protection strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group.<sup>[5]</sup> This allows for controlled, monosubstituted reactions. The amino group can be regenerated later by hydrolysis.



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Caption: Workflow for controlled monosubstitution.

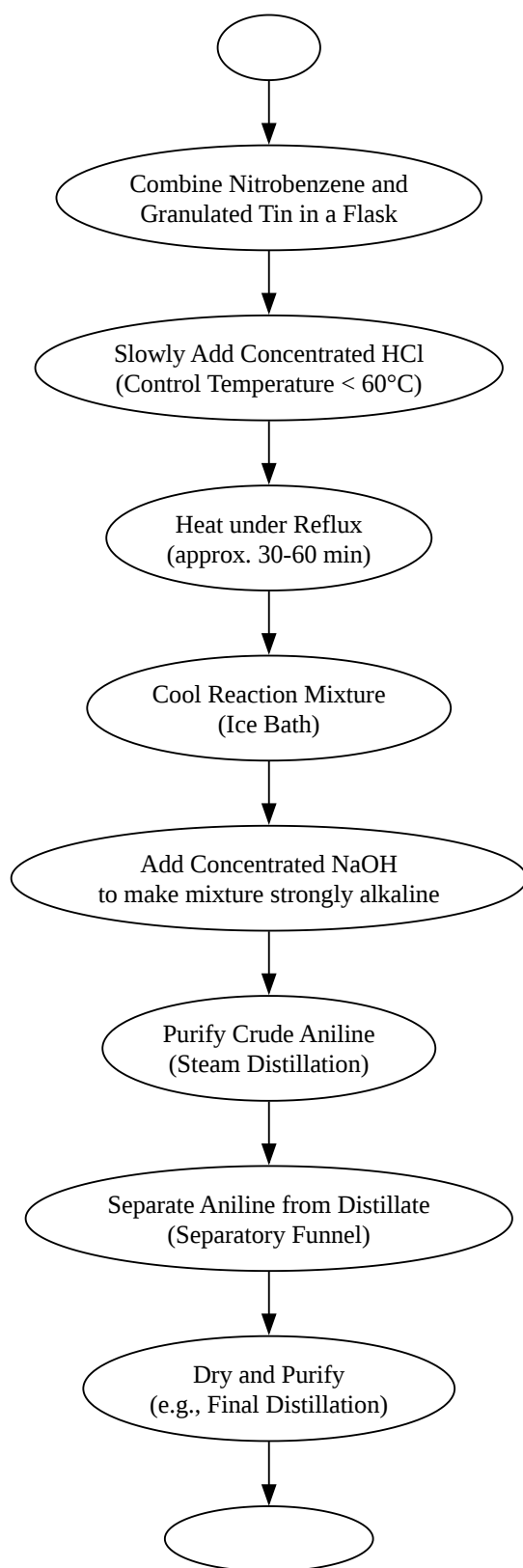
## Reactions of the Amino Group

- Acylation: **Aniline** reacts with acylating agents like acetic anhydride or acetyl chloride to form amides. The product from the reaction with acetic anhydride is acetanilide.[\[4\]](#)[\[13\]](#)
- N-Alkylation: **Aniline** can be alkylated on the nitrogen atom. For instance, reacting **aniline** with methanol at high temperatures over an acid catalyst yields N-methylaniline and N,N-dimethylaniline.[\[4\]](#)
- Diazotization: Primary aromatic amines like **aniline** react with nitrous acid ( $\text{HNO}_2$ , typically generated in situ from  $\text{NaNO}_2$  and  $\text{HCl}$ ) at low temperatures ( $0-5\text{ }^\circ\text{C}$ ) to form stable arenediazonium salts.[\[1\]](#) These salts are highly versatile intermediates in the synthesis of a wide range of aromatic compounds through reactions like the Sandmeyer reaction.

## Experimental Protocols

### Synthesis of Aniline from Nitrobenzene

**Aniline** is commonly prepared in the laboratory by the reduction of nitrobenzene using a metal in acidic conditions, such as tin and concentrated hydrochloric acid.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Caption: Experimental workflow for **aniline** synthesis.



#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, place granulated tin (e.g., 50 g) and nitrobenzene (e.g., 20.5 mL).<sup>[7]</sup>
- **Acid Addition:** Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions through the condenser. The reaction is exothermic and may become vigorous. Maintain control by cooling the flask in a water bath if necessary, ensuring the reaction proceeds briskly.<sup>[7]</sup>
- **Reflux:** After the addition of acid is complete, heat the mixture on a boiling water bath or with a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion. The disappearance of the characteristic smell of nitrobenzene indicates the end of the reaction.<sup>[6][14]</sup>
- **Basification:** Cool the flask. Slowly add a concentrated solution of sodium hydroxide (e.g., 75 g in 150 mL of water) until the mixture is strongly alkaline. This neutralizes the excess acid and liberates the free **aniline** from its anilinium salt.<sup>[7][14]</sup>
- **Purification by Steam Distillation:** Assemble a steam distillation apparatus and distill the mixture. **Aniline** is steam volatile and will co-distill with water as a cloudy, oily liquid.<sup>[7][15]</sup> Continue distillation until the distillate runs clear.
- **Isolation:** Transfer the distillate to a separatory funnel. The **aniline** will form a denser, oily layer at the bottom. Separate the layers. To recover the **aniline** dissolved in the aqueous layer, saturate the water with sodium chloride ("salting out") and extract with a suitable organic solvent like diethyl ether.<sup>[7][16]</sup>
- **Drying and Final Purification:** Combine the **aniline** portions and dry over a suitable drying agent like anhydrous potassium hydroxide. The final purification can be achieved by simple or vacuum distillation, collecting the fraction boiling at ~184 °C (or a lower temperature under vacuum).<sup>[16]</sup>

## Electrophilic Bromination: Synthesis of 2,4,6-Tribromoaniline

This protocol demonstrates the high reactivity of the **aniline** ring.

#### Methodology:

- **Aniline** Solution: In a conical flask, prepare a solution of **aniline** (e.g., 5 mL) in glacial acetic acid (e.g., 20 mL).[\[17\]](#)
- Bromine Solution: In a separate container, cautiously prepare a solution of bromine (e.g., 8.4 mL) in glacial acetic acid (e.g., 20 mL).[\[17\]](#)
- Reaction: Slowly add the bromine solution dropwise to the **aniline** solution with constant shaking. The reaction is exothermic; cool the flask in an ice bath to maintain control. A yellow solid will precipitate.[\[17\]](#)
- Isolation: Pour the reaction mixture into a beaker containing a large volume of cold water.
- Filtration and Washing: Collect the white precipitate of 2,4,6-tribromo**aniline** by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid.
- Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or rectified spirit.[\[17\]](#)

## Protection and Monobromination: Synthesis of p-Bromoaniline

This multi-step protocol illustrates the use of a protecting group to achieve regioselectivity.

#### Part A: Acetylation of **Aniline** to Acetanilide[\[4\]](#)[\[13\]](#)

- Preparation: Dissolve **aniline** (e.g., 500 mg) in a mixture of water (14 mL) and concentrated hydrochloric acid (0.45 mL).[\[4\]](#)
- Reaction: To this solution, add acetic anhydride (0.6 mL). Immediately follow with the addition of a solution of sodium acetate (530 mg) in water (3 mL).[\[4\]](#)
- Isolation: Stir or swirl the mixture. Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation and collect the product by vacuum filtration.
- Purification: The crude acetanilide can be purified by recrystallization from aqueous ethanol.

## Part B: Bromination of Acetanilide[18][19]

- Preparation: Dissolve the dried acetanilide (e.g., 5.0 g) in glacial acetic acid (22 mL) in a flask.[19]
- Bromine Addition: In a fume hood, slowly add a solution of bromine (e.g., 12.0 mL) in glacial acetic acid (11.0 mL) dropwise with stirring.[19]
- Reaction Completion: Allow the mixture to stand at room temperature for about 15 minutes.
- Precipitation: Pour the reaction mixture into a large volume of cold water with stirring. The p-bromoacetanilide will precipitate.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Part C: Hydrolysis of p-Bromoacetanilide to p-Bromo**aniline**[20][21]

- Reaction Setup: Place the p-bromoacetanilide (e.g., 5.0 g) in a round-bottom flask with ethanol (e.g., 15 mL) and an aqueous solution of potassium hydroxide (e.g., 2.7 g in 5 mL water).[19]
- Reflux: Heat the mixture under reflux for approximately 30 minutes to hydrolyze the amide. [19]
- Isolation: Pour the hot solution into cold water. The p-bromo**aniline** will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
- Purification: The crude p-bromo**aniline** can be purified by recrystallization from a suitable solvent like methylated spirit.[19]

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